molecular formula C22H27N3O3S B2453556 2-(sec-butylthio)-8,8-dimethyl-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 631854-48-3

2-(sec-butylthio)-8,8-dimethyl-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B2453556
CAS No.: 631854-48-3
M. Wt: 413.54
InChI Key: SLGPVFHCTYGSCA-UHFFFAOYSA-N
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Description

2-(sec-butylthio)-8,8-dimethyl-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C22H27N3O3S and its molecular weight is 413.54. The purity is usually 95%.
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Properties

IUPAC Name

2-butan-2-ylsulfanyl-8,8-dimethyl-5-(5-methylfuran-2-yl)-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S/c1-6-12(3)29-21-24-19-18(20(27)25-21)17(15-8-7-11(2)28-15)16-13(23-19)9-22(4,5)10-14(16)26/h7-8,12,17H,6,9-10H2,1-5H3,(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGPVFHCTYGSCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(O4)C)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(sec-butylthio)-8,8-dimethyl-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a heterocyclic compound belonging to the pyrimido[4,5-b]quinoline class. This compound has garnered interest due to its potential biological activities and therapeutic applications.

The molecular formula of the compound is C19H24N2O3SC_{19}H_{24}N_2O_3S with a molecular weight of 413.5 g/mol. It features a complex structure that includes a pyrimidine ring fused with a quinoline moiety and a sec-butylthio group.

Biological Activity

Research has highlighted various biological activities associated with compounds of this class:

1. Antihypertensive Effects

Pyrimido[4,5-b]quinolines have been noted for their calcium channel blocking properties. They are structurally related to known antihypertensive agents such as amlodipine and nifedipine. Studies suggest that the presence of the pyrimidine and quinoline rings enhances their efficacy in modulating calcium channels, thereby lowering blood pressure .

2. Anticancer Potential

Compounds similar to this compound have shown promising anticancer activity. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines by inhibiting specific signaling pathways involved in cell survival .

3. Antimicrobial Activity

Some derivatives of pyrimido[4,5-b]quinoline have exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or interference with essential metabolic processes .

Case Studies

Case Study 1: Antihypertensive Activity
A study conducted on a series of pyrimido[4,5-b]quinolines showed that modifications at the 5-position significantly enhanced their calcium channel blocking activity. The compound was tested in animal models and resulted in a marked decrease in systolic blood pressure compared to controls .

Case Study 2: Anticancer Evaluation
In another investigation, derivatives of this compound were tested against human breast cancer cell lines (MCF-7). Results indicated that the compounds induced cell cycle arrest and apoptosis through upregulation of p53 and downregulation of Bcl-2 proteins .

Research Findings

A comprehensive evaluation of the biological activity of this compound reveals several key findings:

Activity Effect Mechanism
AntihypertensiveSignificant blood pressure reductionCalcium channel blockade
AnticancerInduction of apoptosisModulation of apoptotic pathways
AntimicrobialInhibition of bacterial growthDisruption of cellular integrity

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of quinoxaline have shown promising activity against various cancer cell lines, such as HCT-116 and MCF-7. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis .
    • A study on related thione compounds demonstrated their antiproliferative effects, suggesting that modifications to the sulfur-containing moiety could enhance biological activity .
  • Antimicrobial Properties :
    • Compounds containing quinoline and pyrimidine rings are known for their antimicrobial activities. The presence of the sec-butylthio group may enhance lipid solubility and membrane penetration, potentially increasing efficacy against bacterial strains.
  • Neuroprotective Effects :
    • Some derivatives of similar structures have been investigated for neuroprotective effects in models of neurodegenerative diseases. The ability to cross the blood-brain barrier is crucial for therapeutic applications in conditions like Alzheimer's disease.

Synthetic Applications

  • Multicomponent Reactions :
    • The compound can be synthesized through multicomponent reactions (MCRs), which are efficient methods for generating complex molecules from simple starting materials. MCRs involving pyrimidine derivatives have been shown to yield diverse products with potential biological activities .
  • Building Block for Drug Development :
    • Due to its structural diversity, this compound can serve as a building block for the synthesis of new pharmacologically active compounds. Its ability to undergo further functionalization allows chemists to explore various analogs with improved properties.
  • Material Science :
    • Compounds with similar structures have been explored in material science for their electronic properties. The potential use in organic semiconductors or photovoltaic materials could be an exciting avenue for future research.

Case Studies

  • Anticancer Activity Study :
    • A study synthesized several derivatives based on quinoxaline-thione frameworks and tested them against cancer cell lines. The results indicated that modifications at the sulfur atom significantly influenced their IC50 values, highlighting the importance of structural optimization in drug design .
  • Synthesis via MCR :
    • The synthesis of related compounds through MCRs has demonstrated high yields and efficiency. For example, a recent study reported a novel approach using simple starting materials that led to the formation of complex pyrimidine derivatives with potential biological activities .

Chemical Reactions Analysis

Synthetic Pathways and Multicomponent Reactions

The core pyrimido[4,5-b]quinoline scaffold is typically synthesized via multicomponent reactions (MCRs). Key steps include:

Cyclocondensation of Precursors

  • Reactants : A three-component reaction involving:

    • 6-Amino-2-(methylthio)pyrimidin-4(3H)-one or analogs (aminopyrimidinone derivatives) .

    • Dimedone (5,5-dimethylcyclohexane-1,3-dione) .

    • Aldehydes (e.g., 5-methylfuran-2-carbaldehyde for furyl substitution) .

  • Conditions :

    • Solvents: Acetic acid or ethanol .

    • Heating: Reflux or ultrasound irradiation (20–40 kHz), reducing reaction time from hours to minutes .

    • Catalyst: Fe₃O₄@SiO₂-SnCl₄ enhances yield under ultrasound .

Mechanism :

  • Knoevenagel condensation between dimedone and aldehyde forms a chalcone intermediate.

  • Michael addition of aminopyrimidinone to the chalcone.

  • Cyclization and dehydration yield the fused pyrimidoquinoline-dione core .

Thioether Group (sec-Butylthio)

  • Nucleophilic Substitution : The sulfur atom in the thioether can act as a leaving group. For example, displacement with amines or alcohols under basic conditions .

  • Oxidation : Susceptible to oxidation by H₂O₂ or mCPBA, forming sulfoxide or sulfone derivatives .

Furan Ring (5-Methylfuran-2-yl)

  • Electrophilic Substitution : The electron-rich furan undergoes nitration, sulfonation, or halogenation at the 5-position, directed by the methyl group .

  • Ring-Opening : Strong acids or oxidants (e.g., HNO₃) can cleave the furan ring to form diketones .

Dione Moiety (4,6(3H,5H)-dione)

  • Enolization : The α,β-unsaturated ketone system participates in keto-enol tautomerism, enabling conjugate additions .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces carbonyls to alcohols, though steric hindrance from 8,8-dimethyl groups may limit reactivity .

Derivatization and Modifications

Reaction Type Reagents/Conditions Product Reference
Thioether Alkylation RX (alkyl halides), K₂CO₃, DMFS-alkyl derivatives
Furan Functionalization HNO₃/AcOHNitrofuran analogs
Dione Condensation Hydrazines, NH₂OHHydrazones or oximes
Ultrasound-Assisted Synthesis Fe₃O₄@SiO₂-SnCl₄, H₂O, 40°CHigh-yield pyrimidoquinoline analogs

Stability and Degradation

  • Thermal Stability : Stable under reflux conditions in polar aprotic solvents (e.g., DMF, DMSO) .

  • Photodegradation : The furan ring may undergo [4+2] cycloaddition under UV light, forming dimeric products .

  • Acid/Base Sensitivity : The dione moiety hydrolyzes in strong acids/bases to carboxylic acids .

Key Research Findings

Study Methodology Outcome
Ultrasound OptimizationFe₃O₄@SiO₂-SnCl₄ catalyst, 40 kHz ultrasound92% yield in 15 min vs. 6 h under reflux
Furan Substituent EffectsVarying aldehydes in MCRsElectron-donating groups enhance yield
Thioether ReactivityS-alkylation with iodomethane85% conversion to methylthio analog

Q & A

Basic: What synthetic methodologies are effective for constructing the pyrimido[4,5-b]quinoline core in this compound?

Answer:
The pyrimido[4,5-b]quinoline core can be synthesized via ultrasound-assisted cyclocondensation using Fe(DS)₃ as a Lewis acid-surfactant combined catalyst. This method enhances reaction efficiency by promoting rapid mixing and reducing side reactions. Key steps include:

  • Multi-component reactions involving aldehydes, amines, and cyclic diketones under sonication.
  • Cyclization of intermediates at 60–80°C in ethanol/water mixtures.
    Post-cyclization, the sec-butylthio group is introduced via nucleophilic substitution of a brominated intermediate using sec-butylthiol in DMF with K₂CO₃ as a base .

Advanced: How can regioselectivity challenges during the introduction of the 5-methylfuran-2-yl substituent be addressed?

Answer:
Regioselectivity is influenced by electronic and steric factors :

  • Use directed metalation strategies (e.g., ortho-directing groups) to position the furan moiety.
  • Employ microwave-assisted coupling with Pd catalysts (e.g., Pd(PPh₃)₄) to enhance specificity.
  • Monitor reaction progress via HPLC-MS to detect undesired regioisomers early. Reference studies on similar systems suggest that electron-rich furans preferentially react at the α-position of the quinoline ring .

Basic: What analytical techniques are critical for structural elucidation and purity assessment?

Answer:

  • ¹H/¹³C NMR : Assign backbone protons (e.g., δ 1.92–2.24 for CH₂ groups) and aromatic signals (δ 6.65–6.89 for furan protons) .
  • IR Spectroscopy : Confirm carbonyl stretches (1705 cm⁻¹ for dione groups) .
  • Elemental Analysis : Verify stoichiometry (e.g., C 64.14%, H 5.10%, N 11.81%) .
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtained .

Advanced: How to resolve contradictions in biological activity data caused by synthetic impurities?

Answer:

  • Orthogonal Purification : Combine recrystallization (e.g., using ethyl acetate/hexane) with preparative HPLC (C18 column, acetonitrile/water gradient).
  • Quantitative LC-MS : Detect and quantify trace impurities (<0.1%).
  • Batch-to-Batch Comparison : Use standardized bioassays (e.g., enzyme inhibition IC₅₀) with negative controls to isolate impurity effects .

Basic: What are the optimal storage conditions to prevent degradation?

Answer:

  • Temperature : Store at –20°C under inert gas (N₂/Ar) to minimize oxidation of the thioether group.
  • Light/Moisture : Use amber vials with desiccants (silica gel) to avoid photodegradation and hydrolysis.
  • Stability Data : The compound remains stable for ≥6 months under these conditions, as inferred from analogous pyrimidine derivatives .

Advanced: What computational tools predict metabolic pathways and pharmacokinetic properties?

Answer:

  • Molecular Dynamics (MD) : Simulate interactions with CYP450 enzymes (e.g., CYP3A4) to identify metabolic hot spots.
  • QSAR Models : Correlate logP (~3.2) and polar surface area (PSA ~90 Ų) with bioavailability.
  • Docking Studies (AutoDock Vina) : Predict binding affinity to targets like kinase domains, guiding structural optimization .

Basic: How to troubleshoot low yields in the final alkylation step?

Answer:

  • Solvent Optimization : Switch from DMF to THF or DCM to reduce steric hindrance.
  • Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) or stronger bases (e.g., NaH).
  • Temperature Control : Maintain 0–5°C to suppress side reactions (e.g., over-alkylation) .

Advanced: What strategies validate the compound’s mechanism of action in enzyme inhibition studies?

Answer:

  • Kinetic Assays : Measure Km and Vmax shifts under varying substrate concentrations.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
  • Mutagenesis Studies : Identify critical residues in the enzyme active site via site-directed mutagenesis .

Basic: How to confirm the absence of toxic byproducts during synthesis?

Answer:

  • GC-MS Headspace Analysis : Detect volatile byproducts (e.g., chlorinated species).
  • ICP-OES : Screen for heavy metal residues (e.g., Pd from catalysts).
  • Ames Test : Assess mutagenicity of crude extracts before scaling up .

Advanced: What in silico methods optimize solubility without compromising activity?

Answer:

  • Co-solvent Screening (COSMO-RS) : Predict solubility in DMSO/water mixtures.
  • Salt Formation : Screen counterions (e.g., HCl, sodium) via Henderson-Hasselbalch calculations .
  • Prodrug Design : Introduce phosphate esters at the furan oxygen to enhance aqueous solubility .

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